molecular formula C17H16N2OS B4193599 5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone

5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone

Cat. No. B4193599
M. Wt: 296.4 g/mol
InChI Key: GDCLIUQWCZOQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as MBZP and has a molecular formula of C20H19N2OS.

Mechanism of Action

The mechanism of action of 5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting various enzymes and pathways involved in cancer cell proliferation, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone can induce apoptosis (programmed cell death) in cancer cells by activating various apoptotic pathways. This compound has also been shown to inhibit the growth of various fungal and bacterial strains. In addition, it has been reported to possess anti-inflammatory properties and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone in lab experiments is its broad-spectrum pharmacological activity. This compound has been shown to possess significant activity against various cancer cell lines, fungi, and bacteria. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone. One area of research could focus on the development of more efficient and cost-effective methods for synthesizing this compound. Another area of research could focus on the identification of the specific enzymes and pathways targeted by this compound, which could help to elucidate its mechanism of action. Additionally, future studies could investigate the potential use of 5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone in combination with other drugs for the treatment of various diseases.

Scientific Research Applications

5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess significant anticancer, antifungal, and antimicrobial properties. This compound has also been investigated for its potential use as an anti-inflammatory agent and as a drug for the treatment of Alzheimer's disease.

properties

IUPAC Name

5-benzyl-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-9-14(10-8-12)19-16(20)15(18-17(19)21)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCLIUQWCZOQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.